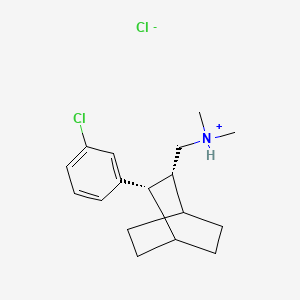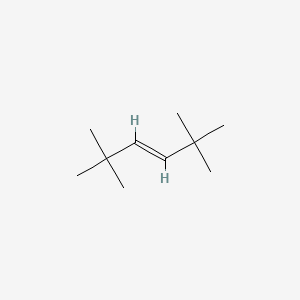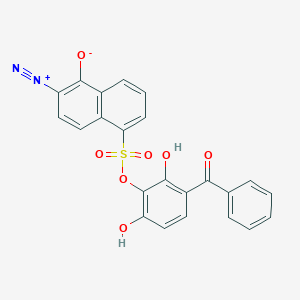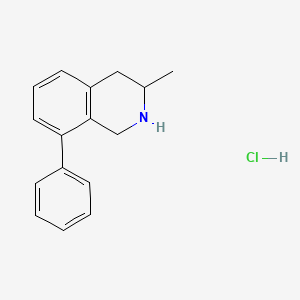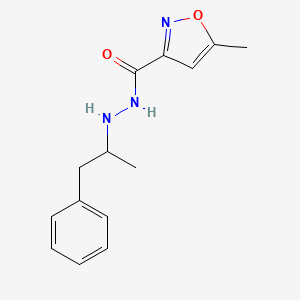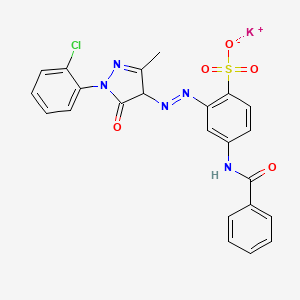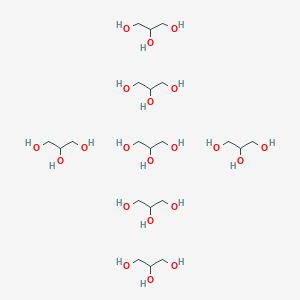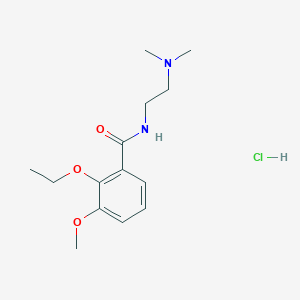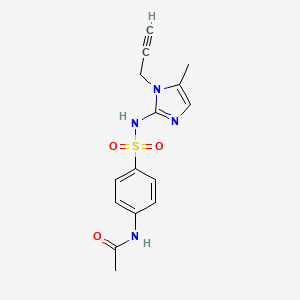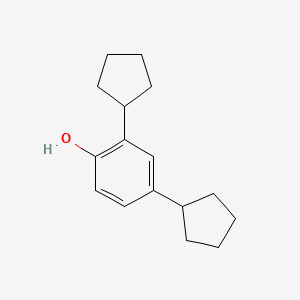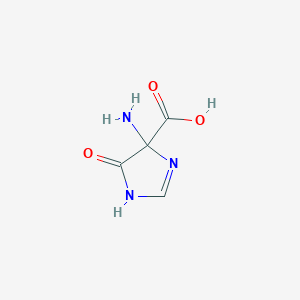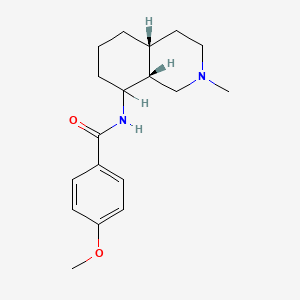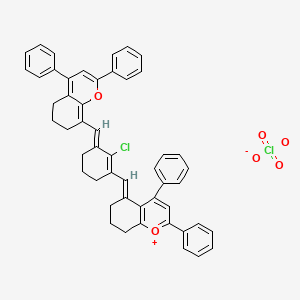
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate is a complex organic compound with a molecular formula of C50H42Cl2O6. This compound is notable for its intricate structure, which includes multiple aromatic rings and a perchlorate group. It is primarily used in scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate involves multiple steps, starting with the preparation of the chromenylium core The reaction typically involves the condensation of 2,4-diphenyl-6,7-dihydro-5H-chromen-8-one with a suitable chlorinated cyclohexene derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Aplicaciones Científicas De Investigación
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studies of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chromenylium derivatives and perchlorate-containing compounds. Examples include:
- 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium chloride
- 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium bromide
Uniqueness
What sets 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate apart is its unique combination of structural features, which confer specific chemical properties and reactivity. The presence of the perchlorate group, in particular, influences its solubility, stability, and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C50H42Cl2O6 |
|---|---|
Peso molecular |
809.8 g/mol |
Nombre IUPAC |
(5E)-5-[[(3E)-2-chloro-3-[(2,4-diphenyl-6,7-dihydro-5H-chromen-8-yl)methylidene]cyclohexen-1-yl]methylidene]-2,4-diphenyl-7,8-dihydro-6H-chromen-1-ium;perchlorate |
InChI |
InChI=1S/C50H42ClO2.ClHO4/c51-49-39(30-38-24-15-29-45-48(38)44(35-18-7-2-8-19-35)33-46(52-45)36-20-9-3-10-21-36)25-13-26-40(49)31-41-27-14-28-42-43(34-16-5-1-6-17-34)32-47(53-50(41)42)37-22-11-4-12-23-37;2-1(3,4)5/h1-12,16-23,30-33H,13-15,24-29H2;(H,2,3,4,5)/q+1;/p-1/b38-30+,40-31+; |
Clave InChI |
SBPPRFXDNIKBTN-JCSBUTHPSA-M |
SMILES isomérico |
C1C/C(=C\C2=C3C(=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)CCC2)/C(=C(C1)/C=C/6\CCCC7=C6C(=CC(=[O+]7)C8=CC=CC=C8)C9=CC=CC=C9)Cl.[O-]Cl(=O)(=O)=O |
SMILES canónico |
C1CC(=CC2=C3C(=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)CCC2)C(=C(C1)C=C6CCCC7=C6C(=CC(=[O+]7)C8=CC=CC=C8)C9=CC=CC=C9)Cl.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


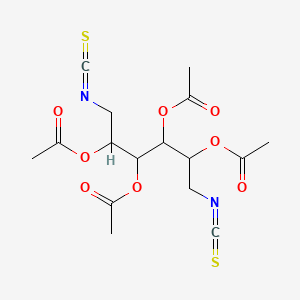
![2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate](/img/structure/B13761012.png)
